Cas no 868674-34-4 (N-(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide)

N-(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide 化学的及び物理的性質
名前と識別子
-
- N-(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide
- ZFUKTRJXPYKAOK-NXVVXOECSA-N
- Propanamide, N-[5,7-dimethyl-3-(2-propyn-1-yl)-2(3H)-benzothiazolylidene]-
- (Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide
- N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
- N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
- N-(5,7-Dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide
- AKOS024611492
- 868674-34-4
- F1816-0950
-
- インチ: 1S/C15H16N2OS/c1-5-7-17-12-9-10(3)8-11(4)14(12)19-15(17)16-13(18)6-2/h1,8-9H,6-7H2,2-4H3
- InChIKey: ZFUKTRJXPYKAOK-UHFFFAOYSA-N
- SMILES: C(N=C1N(CC#C)C2=CC(C)=CC(C)=C2S1)(=O)CC
計算された属性
- 精确分子量: 272.09833431g/mol
- 同位素质量: 272.09833431g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 437
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58Ų
- XLogP3: 3.2
じっけんとくせい
- 密度みつど: 1.13±0.1 g/cm3(Predicted)
- Boiling Point: 425.0±55.0 °C(Predicted)
- 酸度系数(pKa): -2.01±0.20(Predicted)
N-(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1816-0950-2μmol |
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
868674-34-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1816-0950-25mg |
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
868674-34-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1816-0950-50mg |
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
868674-34-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1816-0950-40mg |
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
868674-34-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1816-0950-2mg |
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
868674-34-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1816-0950-5μmol |
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
868674-34-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1816-0950-15mg |
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
868674-34-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1816-0950-1mg |
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
868674-34-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1816-0950-30mg |
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
868674-34-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1816-0950-5mg |
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide |
868674-34-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide 関連文献
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-
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-
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N-(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamideに関する追加情報
Introduction to N-(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide (CAS No. 868674-34-4)
N-(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide, identified by its CAS number 868674-34-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structure and functional groups, has garnered attention for its potential applications in medicinal chemistry and drug discovery.
The structural framework of N-(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide encompasses a benzothiazole core substituted with various alkyl and aryl groups. The presence of a propargyl group (prop-2-yn-1-yl) at the C3 position introduces a unique reactivity that can be exploited in synthetic transformations. Additionally, the Z-configuration at the double bond (2Z) suggests a specific spatial arrangement that may influence its biological activity and interactions with biological targets.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse pharmacological properties. Benzothiazole derivatives, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer activities. The compound N-(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol strong>- < strong > 2 - ylidenepropanamide strong > , with its complex structure, represents a promising candidate for further investigation in this domain.
The benzothiazole core is known for its ability to act as a scaffold in drug design due to its aromaticity and the presence of sulfur and nitrogen atoms that can form hydrogen bonds and interact with biological targets. The dimethyl substitution at the C5 and C7 positions enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. The propargyl group at the C3 position can serve as a handle for further functionalization via cross-coupling reactions, allowing chemists to tailor the molecule's properties for specific applications.
The enamine functionality introduced by the ylidene group at the C2 position is particularly noteworthy. Enamines are known for their reactivity in various organic transformations and have been utilized in the synthesis of complex molecules. The presence of this group in N-(
In the context of drug discovery, understanding the three-dimensional structure of a compound is crucial for predicting its biological activity. Computational methods such as molecular docking and molecular dynamics simulations have become indispensable tools in modern medicinal chemistry. These techniques allow researchers to model the interactions between N-(
The synthesis of N-(< strength>Z) ) ) ) ) ) ) ) ) ) ) ) ) ) )5 , 7dimethyl)3(prop)yn)123dihydro13benzothiazol22yldenepropanamide presents both challenges and opportunities for synthetic chemists. The complexity of the molecule requires careful planning to ensure high yields and purity. However, advances in synthetic methodologies have made it possible to construct such intricate structures with increasing efficiency.
In recent years, there has been a trend toward green chemistry principles in pharmaceutical synthesis. Researchers are increasingly exploring catalytic methods that minimize waste and improve atom economy. Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex molecules under mild conditions. These methods not only enhance efficiency but also align with environmental sustainability goals.
The propargyl group in N-(< strength>Z) Z) Z) Z) Z) Z) Z) Z) Z) Z) Z) Z) Z) Z) Z)dimethyl)3(prop)yn)123dihydro13benzothiazol22yldenepropanamide can be used to introduce additional functional groups via cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These reactions allow for the precise installation of aryl or vinyl groups at specific positions within the molecule, enabling fine-tuning of its pharmacological properties.
The benzothiazole core is also amenable to various modifications that can influence its biological activity. For example, halogenation at specific positions can introduce electron-withdrawing or electron-donating effects that alter the compound's binding affinity to biological targets. Additionally, derivatization of the enamine functionality can lead to novel pharmacophores with enhanced potency or selectivity.
Ongoing research in N-(< strength>Z) dimethyl > > > > > > > > > > > > >-) (CAS No.
86867434
4)) continues to uncover new possibilities for its application in drug discovery.
The combination
of structural complexity
and functional diversity makes
this compound
a valuable tool
for medicinal chemists exploring new therapeutic avenues.
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